molecular formula C22H23N3O B3749081 6-METHYL-4-(4-METHYLPIPERIDINE-1-CARBONYL)-2-(PYRIDIN-3-YL)QUINOLINE

6-METHYL-4-(4-METHYLPIPERIDINE-1-CARBONYL)-2-(PYRIDIN-3-YL)QUINOLINE

Cat. No.: B3749081
M. Wt: 345.4 g/mol
InChI Key: PNHRUNJIZRGQDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-METHYL-4-(4-METHYLPIPERIDINE-1-CARBONYL)-2-(PYRIDIN-3-YL)QUINOLINE is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-4-(4-METHYLPIPERIDINE-1-CARBONYL)-2-(PYRIDIN-3-YL)QUINOLINE typically involves multi-step organic reactions. The starting materials often include quinoline derivatives and piperidine derivatives. Common synthetic routes may involve:

    Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst.

    Pfitzinger Reaction: This involves the reaction of isatin with a ketone in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Used for large-scale production to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-METHYL-4-(4-METHYLPIPERIDINE-1-CARBONYL)-2-(PYRIDIN-3-YL)QUINOLINE can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoline N-oxide using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the carbonyl group to an alcohol using reducing agents like sodium borohydride.

    Substitution: Halogenation or nitration at specific positions on the quinoline ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts for condensation reactions.

Major Products

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

6-METHYL-4-(4-METHYLPIPERIDINE-1-CARBONYL)-2-(PYRIDIN-3-YL)QUINOLINE has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-METHYL-4-(4-METHYLPIPERIDINE-1-CARBONYL)-2-(PYRIDIN-3-YL)QUINOLINE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate their activity.

    DNA/RNA: Intercalation into DNA or RNA to disrupt their function.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    4-Methylquinoline: A methylated derivative with similar properties.

    Piperidine: A simpler piperidine derivative.

Uniqueness

6-METHYL-4-(4-METHYLPIPERIDINE-1-CARBONYL)-2-(PYRIDIN-3-YL)QUINOLINE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

IUPAC Name

(4-methylpiperidin-1-yl)-(6-methyl-2-pyridin-3-ylquinolin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O/c1-15-7-10-25(11-8-15)22(26)19-13-21(17-4-3-9-23-14-17)24-20-6-5-16(2)12-18(19)20/h3-6,9,12-15H,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHRUNJIZRGQDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC(=NC3=C2C=C(C=C3)C)C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-METHYL-4-(4-METHYLPIPERIDINE-1-CARBONYL)-2-(PYRIDIN-3-YL)QUINOLINE
Reactant of Route 2
Reactant of Route 2
6-METHYL-4-(4-METHYLPIPERIDINE-1-CARBONYL)-2-(PYRIDIN-3-YL)QUINOLINE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
6-METHYL-4-(4-METHYLPIPERIDINE-1-CARBONYL)-2-(PYRIDIN-3-YL)QUINOLINE
Reactant of Route 4
Reactant of Route 4
6-METHYL-4-(4-METHYLPIPERIDINE-1-CARBONYL)-2-(PYRIDIN-3-YL)QUINOLINE
Reactant of Route 5
Reactant of Route 5
6-METHYL-4-(4-METHYLPIPERIDINE-1-CARBONYL)-2-(PYRIDIN-3-YL)QUINOLINE
Reactant of Route 6
Reactant of Route 6
6-METHYL-4-(4-METHYLPIPERIDINE-1-CARBONYL)-2-(PYRIDIN-3-YL)QUINOLINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.